molecular formula C8H13ClN2O3S B2987369 N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride CAS No. 188630-76-4

N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride

Cat. No.: B2987369
CAS No.: 188630-76-4
M. Wt: 252.71
InChI Key: RIQGQWQOEHMHAI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(3-amino-4-methoxyphenyl)methanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S.ClH/c1-13-8-4-3-6(5-7(8)9)10-14(2,11)12;/h3-5,10H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQGQWQOEHMHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride typically involves the reaction of 3-amino-4-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often obtained in a crystalline form and is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are conducted in the presence of a base to neutralize the by-products.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the nature of the electrophile used in the substitution reactions.

Scientific Research Applications

N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as an antitumor agent.

    Industry: Utilized in the development of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to DNA, intercalating its 9-aminoacridine moiety between DNA base pairs. This interaction disrupts the normal function of DNA, leading to potential antitumor effects. The anilino side chain of the compound is located in the narrow groove of the DNA, further stabilizing the interaction.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₈H₁₃ClN₂O₃S
  • Molecular Weight : 252.71 g/mol
  • CAS Registry Number : 188630-76-4
  • Structure: Features a methanesulfonamide group attached to a phenyl ring substituted with amino (-NH₂) and methoxy (-OCH₃) groups at positions 3 and 4, respectively, and a hydrochloride counterion .

Key Properties :

  • Solubility : Enhanced water solubility due to the hydrochloride salt.
  • Stability : Likely stable under controlled storage conditions (room temperature, inert atmosphere) .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compound Name & CAS Molecular Formula Substituents Key Differences Applications References
N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide HCl (m-AMSA.HCl; CAS 71802-83-0) C₂₂H₂₂ClN₃O₄S 9-Acridinylamino group at position 4 Bulkier aromatic acridine moiety increases lipophilicity and DNA intercalation capacity. Antitumor drug (solvatochromic properties studied in solvents) .
N-(3-Chloro-4-methylphenyl)methanesulfonamide (CAS 71270-61-6) C₈H₁₀ClNO₂S Chloro (-Cl) and methyl (-CH₃) groups at positions 3 and 4 Electron-withdrawing Cl alters electronic properties; methyl reduces polarity. Intermediate in agrochemical synthesis; irritant .
N-(4-(Aminomethyl)phenyl)methanesulfonamide HCl (CAS 128263-66-1) C₈H₁₃ClN₂O₂S Aminomethyl (-CH₂NH₂) at position 4 Increased flexibility due to CH₂ spacer; higher basicity. Pharmaceutical intermediate (purity >97%) .

Analysis :

  • Electronic Effects: The amino (-NH₂) group in the target compound is electron-donating, enhancing resonance stabilization of the sulfonamide, whereas chloro substituents (e.g., in CAS 71270-61-6) reduce electron density .
  • Steric Effects: m-AMSA.HCl’s acridinylamino group introduces steric hindrance, limiting membrane permeability compared to the smaller amino group in the target compound .

Pharmacological Analogues

Compound Name & CAS Structure Modifications Pharmacological Activity Key Findings References
Dronedarone Hydrochloride (CAS 141625-93-6) Benzofuranyl core with dibutylamino and methoxycarbonyl groups Antiarrhythmic (Class III) Reduced lipophilicity vs. amiodarone; shorter half-life due to sulfonamide .
Ro 115–1240 (Dabuzalgron) Imidazol-2-ylmethoxy and chloro substituents α1A-Adrenoceptor agonist Selective for urinary incontinence; sulfonamide enhances bioavailability .
Sotalol Hydrochloride (CAS 959-24-0) Isopropylaminoethyl and hydroxy groups β-blocker with Class III antiarrhythmic action Deuterated analogs (e.g., Sotalol-D7) used in metabolic studies .

Analysis :

  • Bioavailability : Sulfonamide groups (common in all compounds) improve solubility but may require structural tweaks to enhance target binding .

Analysis :

  • Cost Drivers : The target compound’s price reflects its specialized use in research, whereas m-AMSA.HCl is tied to niche oncology applications.
  • Scalability : Simpler synthesis of the target compound vs. dronedarone makes it more accessible for industrial scale-up .

Biological Activity

N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride, a compound with significant biological activity, has garnered attention in various fields including medicinal chemistry and oncology. This article presents a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a methanesulfonamide moiety, which enhances its solubility and stability. The structural formula can be represented as follows:

C9H12ClN2O3S\text{C}_9\text{H}_{12}\text{ClN}_2\text{O}_3\text{S}

This compound's unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate protein interactions. The amino group can form hydrogen bonds with active sites on enzymes, leading to their inhibition. Additionally, the compound's sulfonamide group contributes to its binding affinity and interaction with biological macromolecules such as DNA, which may disrupt replication processes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a series of derivatives based on this compound demonstrated moderate to excellent antitumor activities against various cancer cell lines, including A549 (lung cancer) and H1975 (non-small cell lung cancer) . The mechanism involves inducing apoptosis and cell cycle arrest, particularly at the G0/G1 phase .

Table 1: Antitumor Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism
9aA54915Apoptosis induction
17iH197520Cell cycle arrest

Enzyme Inhibition

The compound has also been studied for its role in enzyme inhibition. It has shown promising results as a reversible inhibitor of certain cytochrome P450 enzymes, specifically CYP3A4, indicating potential for drug-drug interactions . The inhibition profile suggests that while it effectively modulates enzyme activity, care must be taken regarding metabolic stability.

Case Studies

  • Acute Myeloid Leukemia (AML) : In a study focusing on AML, this compound was evaluated for its ability to induce differentiation in leukemic cells. Results indicated significant cytotoxicity and apoptosis induction in treated cells .
  • Hepatitis C Virus (HCV) : Another study explored the compound's efficacy against HCV. It was found to inhibit viral replication effectively in vitro, showcasing its potential as an antiviral agent .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Optimization of Derivatives : Continued synthesis and evaluation of derivatives could enhance potency and selectivity against specific cancer types.
  • Mechanistic Studies : Further investigations into the detailed mechanisms by which this compound interacts with biological targets will provide insights for drug development.
  • Clinical Trials : Initiating clinical trials will be crucial to assess the safety and efficacy of this compound in human subjects.

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